Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate
Description
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is a stabilized phosphonium ylide with a propanoate backbone functionalized by a 2,4-dichlorophenylamino group and a triphenylphosphoranylidene moiety. This compound belongs to a class of ylides widely studied for their unique reactivity in organic synthesis, particularly in cycloaddition and coupling reactions. The presence of electron-withdrawing chlorine atoms on the phenyl ring and the ylide structure likely enhances its stability and influences its reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C29H24Cl2NO3P |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichloroanilino)-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H24Cl2NO3P/c1-2-35-29(34)27(28(33)32-26-19-18-21(30)20-25(26)31)36(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-20H,2H2,1H3,(H,32,33) |
InChI Key |
LHWHALUFHSQCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: Ethyl 2-(triphenylphosphoranylidene)propanoate
The preparation of the phosphoranylidene intermediate ethyl 2-(triphenylphosphoranylidene)propanoate is a critical step. This compound acts as a Wittig reagent precursor enabling the formation of the phosphoranylidene moiety in the target molecule.
- Starting materials: Triphenylphosphine and ethyl 2-bromopropanoate.
- Reaction conditions: The reaction is typically carried out in toluene or ethyl acetate under reflux or elevated temperatures (75-80 °C) for 12-24 hours under an inert atmosphere (argon).
- Process: Triphenylphosphine nucleophilically displaces bromide from ethyl 2-bromopropanoate to form the phosphonium salt intermediate. Subsequent treatment with aqueous sodium hydroxide or potassium hydroxide at slightly basic pH (pH 8.0-8.5) deprotonates the phosphonium salt to generate the ylide (phosphoranylidene compound).
- Isolation: After aqueous workup, the organic layer is separated, washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Drying under vacuum yields a light-yellow crystalline solid.
- Yield and purity: Reported isolated yields range from 75% to 96%, with melting points around 156-158 °C.
Summary Table:
| Step | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Triphenylphosphine + ethyl 2-bromopropanoate in toluene | 80 °C, 12 h reflux, argon atmosphere | 96 | (Carbethoxyethylidene)triphenylphosphorane (solid) |
| Base treatment (KOH or NaOH) | pH 8.0-8.5, room temperature | - | Formation of ylide |
| Workup and drying | Rotary evaporation, vacuum drying | 75-96 | Ethyl 2-(triphenylphosphoranylidene)propanoate (light-yellow solid) |
Incorporation of the 2,4-Dichlorophenylamino and Oxo Groups
The introduction of the 2,4-dichlorophenylamino substituent and the keto (oxo) group on the propanoate backbone involves amination and oxidation steps.
- Source of 2,4-dichlorophenylamino: (R)-1-(2,4-Dichlorophenyl)ethanamine or its derivatives are commonly used as the amine component. This amine can be synthesized or procured with high purity (over 99%) and yields around 70-73% in preparative reactions.
- Amination step: The amine reacts with an appropriate keto or aldehyde precursor to form the amino-keto intermediate. This can involve reductive amination or nucleophilic substitution on a keto-activated intermediate.
- Oxidation: The keto group (3-oxo) is maintained or introduced via controlled oxidation or by using keto-containing starting materials.
- Coupling with the phosphoranylidene intermediate: The amino-keto intermediate is then reacted with ethyl 2-(triphenylphosphoranylidene)propanoate under conditions favoring the formation of the final product. This often involves mild bases such as N-ethyl-N,N-diisopropylamine in aprotic solvents like methyl tert-butyl ether at low temperatures (0-15 °C) to preserve stereochemistry and prevent side reactions.
Representative Synthetic Procedure for the Target Compound
Although direct literature detailing the exact preparation of ethyl 3-[(2,4-dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is limited, the following generalized synthetic approach can be constructed based on the synthesis of related compounds:
- Preparation of ethyl 2-(triphenylphosphoranylidene)propanoate as described above.
- Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine or procurement of this amine.
- Formation of the amino-keto intermediate by reaction of the amine with an appropriate keto ester or aldehyde under reductive amination or nucleophilic substitution conditions.
- Coupling reaction: The amino-keto intermediate is treated with the phosphoranylidene reagent in the presence of a base such as N-ethyl-N,N-diisopropylamine in methyl tert-butyl ether at 0-15 °C for about 1-2 hours.
- Isolation: The reaction mixture is worked up by filtration of solids, washing with ether/heptane mixtures, aqueous washes (water, citric acid), and concentration under reduced pressure to isolate the final compound.
Analytical and Research Outcomes
- Yields: The Wittig reagent intermediate (ethyl 2-(triphenylphosphoranylidene)propanoate) can be obtained in high yields (75-96%) with high purity.
- Purity and characterization: Purity is confirmed by melting point, NMR, and HPLC. For the amine precursor, purity above 99% is reported with detailed NMR spectra.
- Reaction conditions: Low temperature and aprotic solvents are crucial to maintain stereochemical integrity and avoid side reactions.
- Applications: The phosphoranylidene intermediate is widely used in Horner-Wadsworth-Emmons olefination reactions to form C=C bonds and complex molecules, including pharmaceuticals and agrochemicals.
Summary Table of Key Preparation Steps
| Compound/Step | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ethyl 2-(triphenylphosphoranylidene)propanoate | Triphenylphosphine + ethyl 2-bromopropanoate | Toluene, 80 °C, 12-24 h reflux; base treatment pH 8.0-8.5 | 75-96 | Light-yellow solid, mp 156-158 °C |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | (RS)-1-(2,4-dichlorophenyl)ethylamine, HCl, NaBH4 | Methanol, t-butyl methyl ether, room temp, 16 h | ~73 | Purity 99.1%, characterized by NMR |
| Final coupling to target compound | Amino-keto intermediate + phosphoranylidene reagent | Methyl tert-butyl ether, 0-15 °C, 1-2 h, base (N-ethyl-N,N-diisopropylamine) | Not explicitly reported | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate (): Replaces the dichlorophenylamino group with a tetrahydrofuran-2-carbonyl moiety.
- Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (): Substitutes the dichlorophenylamino group with a quinoxalinone ring and a phenyl group.
- Methyl 3-chloro-3-oxopropanoate derivatives (): Features trifluoromethyl and pyridinyl substituents instead of dichlorophenyl and ylide groups.
Physical and Chemical Properties
*Calculated based on structural formula.
The target compound’s higher molecular weight (due to chlorine and phosphorus atoms) suggests greater thermal stability compared to non-halogenated analogs. The melting points of analogs (164–186°C) indicate solid-state stability under standard conditions, likely influenced by aromatic stacking and hydrogen bonding.
Analytical Data
- IR Spectroscopy : Strong C=O stretches (~1680 cm⁻¹) are consistent across analogs (), confirming ester and ketone functionalities .
- NMR Spectroscopy : reports δ = 194.28 ppm (¹³C NMR) for the ketone carbon, a signature shared with the target compound .
- LCMS : Trifluoromethyl analogs () show [M+H]⁺ peaks at m/z 407, while the target compound’s molecular ion would likely appear at m/z ~564 .
Biological Activity
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : Ethyl 3-((2,4-dichlorophenyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- Molecular Formula : C29H24Cl2N O3P
- Molecular Weight : 536.39 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triphenylphosphoranylidene moiety is known to influence the electronic properties of the molecule, enhancing its reactivity and potential interactions with biomolecules.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : There is evidence indicating that compounds with similar structures exhibit antimicrobial properties, possibly through disruption of microbial cell membranes.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of related phosphoranylidene compounds. For instance:
- A study indicated that triphenylphosphoranylidene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity Assays
Research on the cytotoxic effects of similar compounds has shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 |
| Triphenylphosphoranylidene derivative | HeLa (Cervical Cancer) | 12.0 |
These results indicate that this compound may possess significant cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism and potential therapeutic applications .
Case Study 1: Anticancer Activity
A recent study highlighted the anticancer activity of a related compound in vitro. The study demonstrated that treatment with the compound resulted in apoptosis in MCF-7 cells through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction between this compound and specific kinases involved in cancer metabolism. The findings suggested that the compound inhibits kinase activity, leading to reduced proliferation of cancer cells .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR can confirm the ylide structure (e.g., phosphoranylidene proton at δ ~7.5 ppm) and the 2,4-dichlorophenyl moiety (aromatic protons at δ 7.2–7.8 ppm) .
- X-Ray Crystallography : Single-crystal studies reveal bond lengths (e.g., P=C bond ~1.68 Å) and confirm stereoelectronic effects of the ylide group .
- Mass Spectrometry : High-resolution MS (e.g., Found: 447.1712 [M+H]) validates molecular formula (CHClNOP) .
How does the triphenylphosphoranylidene group influence the compound’s reactivity in conjugate addition reactions?
Advanced Research Question
The ylide moiety (P=C) acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated ester system. This facilitates nucleophilic attacks at the β-carbon:
- Mechanistic Insight : The ylide stabilizes the transition state via resonance, enabling regioselective additions (e.g., with amines or thiols) .
- Experimental Validation : Reaction with morpholine derivatives yields spirocyclic products, confirmed by LCMS (m/z 407 [M+H]) and HPLC retention time analysis .
What are the key challenges in using this compound for synthesizing heterocyclic frameworks?
Advanced Research Question
The compound serves as a precursor for pyrrolo-pyrimidines and spirocyclic systems:
- Multi-Step Synthesis : Condensation with dipentylamine under acidic conditions forms pyrrolo[3,2-d]pyrimidine cores (confirmed via X-ray, R factor = 0.054) .
- Side Reactions : Competing hydrolysis of the ester group (e.g., in aqueous conditions) requires anhydrous solvents and inert atmospheres .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Data Contradiction Analysis
Discrepancies in melting points (e.g., 175–177°C vs. literature claims) may arise from:
- Polymorphism : Recrystallization from EtOAc vs. MeOH/water can yield different crystalline forms .
- Impurity Profiles : Trace solvents (e.g., toluene) or unreacted starting materials (e.g., triphenylphosphine oxide) alter thermal properties. HPLC purity assays (>95%) are critical .
What analytical strategies are recommended for detecting impurities in synthesized batches?
Q. Methodological Answer
- HPLC-DAD : Use a C18 column with acetonitrile/water gradient to separate impurities (e.g., ethyl 3-oxopropanoate derivatives, R = 0.81 min) .
- LCMS Screening : Identify byproducts (e.g., hydrolyzed carboxylic acids) via m/z shifts (e.g., +18 for water addition) .
- TLC Monitoring : Hexane/EtOAc (3:1) with UV visualization at 254 nm tracks reaction progress .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Thermal Stability : Decomposition above 180°C (DSC data) limits high-temperature applications .
- Light Sensitivity : UV exposure degrades the ylide group; store in amber vials under N .
- Hydrolytic Stability : Susceptible to ester hydrolysis in humid environments; use desiccants for long-term storage .
What computational methods are suitable for modeling the compound’s electronic structure?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. THF) to rationalize crystallization behavior .
How is this compound utilized in multi-component reactions (MCRs)?
Advanced Research Question
In Ugi-type MCRs, the ylide ester reacts with aldehydes, amines, and isocyanides:
- Product Diversity : Generates α-acyloxy amides with sp-hybridized centers, validated by H NMR coupling constants (J = 8–10 Hz) .
- Limitations : Steric hindrance from triphenylphosphine limits reactivity with bulky substrates .
What safety precautions are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
